molecular formula C16H13N3 B1269607 4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine CAS No. 299463-56-2

4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine

Cat. No.: B1269607
CAS No.: 299463-56-2
M. Wt: 247.29 g/mol
InChI Key: OSVOLQJCSTWERU-UHFFFAOYSA-N
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Description

4-[1,1’-Biphenyl]-4-yl-2-pyrimidinamine is an organic compound that features a biphenyl group attached to a pyrimidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The biphenyl group provides structural rigidity and the pyrimidine ring offers potential sites for further functionalization, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1,1’-Biphenyl]-4-yl-2-pyrimidinamine typically involves the coupling of a biphenyl derivative with a pyrimidine precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of biphenyl with a halogenated pyrimidine in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or dioxane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and reagents may be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[1,1’-Biphenyl]-4-yl-2-pyrimidinamine can undergo various chemical reactions, including:

    Electrophilic Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.

    Nucleophilic Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functionalized derivatives.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the biphenyl group can yield nitro derivatives, while nucleophilic substitution on the pyrimidine ring can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

4-[1,1’-Biphenyl]-4-yl-2-pyrimidinamine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and liquid crystals, due to its rigid biphenyl structure.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.

    Industrial Applications: The compound can be utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-[1,1’-Biphenyl]-4-yl-2-pyrimidinamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The biphenyl group can provide hydrophobic interactions, while the pyrimidine ring can form hydrogen bonds or coordinate with metal ions. These interactions can influence the compound’s biological activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler compound with two benzene rings connected by a single bond. It lacks the pyrimidine ring and thus has different chemical properties and applications.

    4,4’-Bipyridine: Contains two pyridine rings connected by a single bond. It is used in coordination chemistry and as a ligand in metal complexes.

    2-Aminopyrimidine: A pyrimidine derivative with an amino group at the 2-position. It is used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

4-[1,1’-Biphenyl]-4-yl-2-pyrimidinamine is unique due to the combination of the biphenyl and pyrimidine moieties. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.

Properties

IUPAC Name

4-(4-phenylphenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3/c17-16-18-11-10-15(19-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVOLQJCSTWERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353250
Record name 4-[1,1'-biphenyl]-4-yl-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299463-56-2
Record name 4-[1,1'-biphenyl]-4-yl-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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